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Compound of Interest

Compound Name: (4-Boc-Aminophenyl)Boronic Acid

Cat. No.: B1273576 Get Quote

(4-Boc-aminophenyl)boronic acid has emerged as a critical reagent in medicinal chemistry,

primarily serving as a versatile building block for the synthesis of a wide array of therapeutic

agents. Its unique structural features, combining a boronic acid moiety with a Boc-protected

aniline, make it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone

of modern drug discovery. This allows for the facile construction of complex biaryl and

heteroaryl structures, which are common motifs in biologically active molecules. This

application note will delve into the significant roles of (4-Boc-aminophenyl)boronic acid in the

development of novel therapeutics, with a focus on its application in the synthesis of enzyme

inhibitors for cancer therapy.

Key Applications in Drug Discovery:
The primary application of (4-Boc-aminophenyl)boronic acid lies in its utility as a precursor

for introducing an aminophenyl group into a target molecule. The Boc (tert-butyloxycarbonyl)

protecting group can be readily removed under acidic conditions to liberate the free amine,

which can then be further functionalized. This strategy is widely employed in the synthesis of

various classes of drugs, most notably:

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted

cancer therapies that exploit deficiencies in DNA repair mechanisms of cancer cells. Several

potent PARP inhibitors have been synthesized using (4-Boc-aminophenyl)boronic acid as

a key starting material.[1][2][3][4][5] The aminophenyl moiety often serves as a crucial

pharmacophore that interacts with the active site of the PARP enzyme.[4][5]
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Kinase Inhibitors: Kinases are a large family of enzymes that play a central role in cell

signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases,

including cancer. (4-Boc-aminophenyl)boronic acid is utilized in the synthesis of various

kinase inhibitors, where the aminophenyl group can be elaborated to interact with specific

residues in the kinase domain.[6][7][8]

Other Therapeutic Agents: The versatility of this building block extends beyond oncology.

Boronic acid derivatives, in general, have shown promise as antibacterial, antiviral, and anti-

inflammatory agents.[9][10][11] The ability to easily introduce a reactive amine handle via (4-
Boc-aminophenyl)boronic acid opens up avenues for creating diverse libraries of

compounds for various therapeutic targets.

Experimental Protocols:
The Suzuki-Miyaura cross-coupling reaction is the most common application of (4-Boc-
aminophenyl)boronic acid in drug synthesis. Below is a general protocol for this reaction,

followed by a deprotection step.

Protocol 1: General Suzuki-Miyaura Cross-Coupling
Reaction
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of (4-Boc-
aminophenyl)boronic acid with an aryl or heteroaryl halide/triflate.

Materials:

(4-Boc-aminophenyl)boronic acid

Aryl or heteroaryl halide (e.g., bromide, iodide) or triflate

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

Solvent (e.g., Dioxane, Toluene, DMF, with water for biphasic systems)

Inert gas (Argon or Nitrogen)
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Procedure:

To a reaction vessel, add the aryl/heteroaryl halide/triflate (1.0 eq), (4-Boc-
aminophenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

Add the palladium catalyst (0.05-0.1 eq).

Purge the vessel with an inert gas for 10-15 minutes.

Add the degassed solvent(s) to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired Boc-

protected biaryl compound.

Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

Boc-protected compound from Protocol 1

Acidic solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in

Dioxane)

Solvent (e.g., Dichloromethane)

Procedure:
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Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).

Add the acidic solution (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) to the reaction

mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-4 hours (monitored by TLC or

LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure.

Neutralize the residue with a saturated solution of a weak base (e.g., NaHCO₃) and extract

with an organic solvent.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and

concentrate to yield the deprotected amine.

Quantitative Data Summary:
The following tables summarize the inhibitory activities of compounds synthesized using (4-
Boc-aminophenyl)boronic acid as a key intermediate.
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Compound Target IC₅₀ (nM) Reference

16l PARP-1
Potent (exact value

not specified)
[1]

16j PARP-1
Potent (exact value

not specified)
[1]

Y17 PARP-1 0.61 [4]

Y29 PARP-1 0.66 [4]

Y31 PARP-1 0.41 [4]

Y49 PARP-1 0.96 [4]

Y49 PARP-2 61.90 [4]

8a PARP-1 36 [5]

Olaparib (reference) PARP-1 34 [5]

10k ALKL1196M 8.4 [6]

Compound Cell Line IC₅₀ (µM) Reference

16j Normal human cells > 300 [1]

16l Normal human cells > 300 [1]

10k NCI-H2228 0.52 [6]

Visualizations:
Experimental Workflow: Synthesis of Bioactive Amines
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Caption: Synthetic workflow for bioactive amines using (4-Boc-aminophenyl)boronic acid.
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Signaling Pathway: PARP Inhibition in Cancer Therapy
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Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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